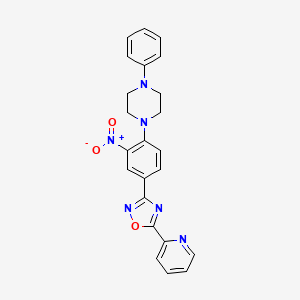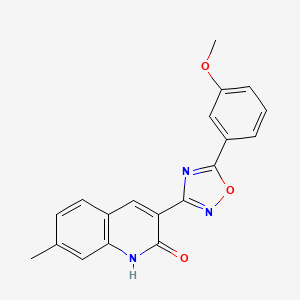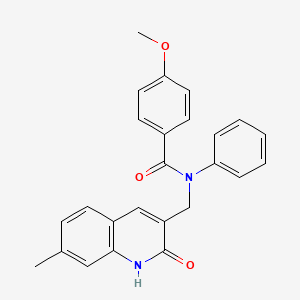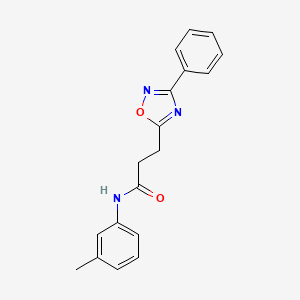
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as PPOP, is a synthetic compound that has been studied for its potential applications in scientific research. PPOP is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines in vitro.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective effects, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its relatively low toxicity. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide's potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its potential applications in other fields of research, such as cancer biology and immunology.
Synthesemethoden
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In one study, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was shown to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was able to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine in the brain.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)19-16(22)10-11-17-20-18(21-23-17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERPRRGQZGCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)


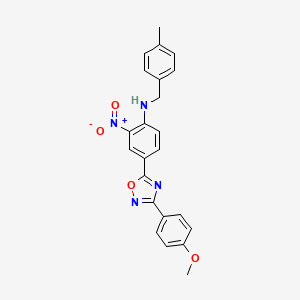

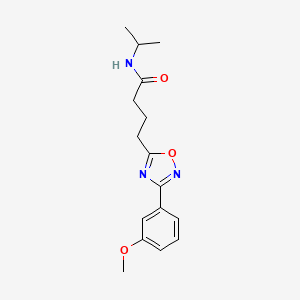
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)

